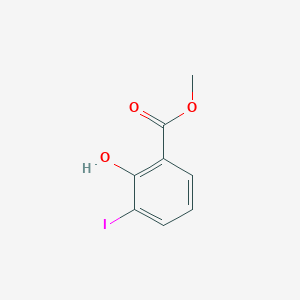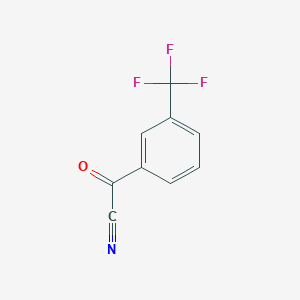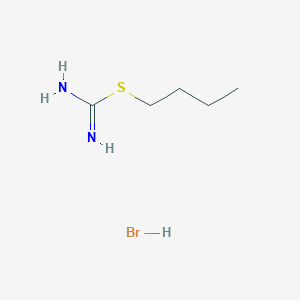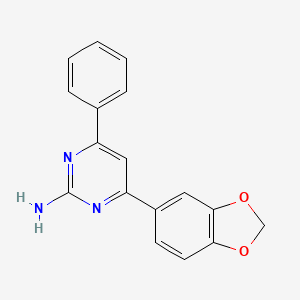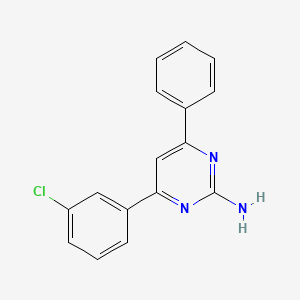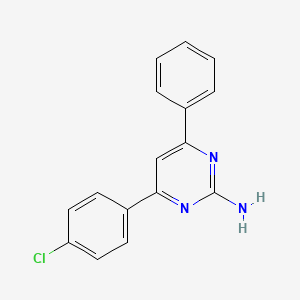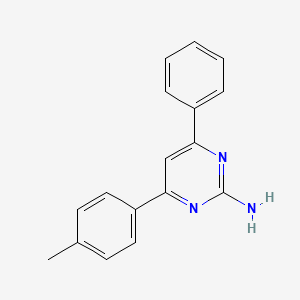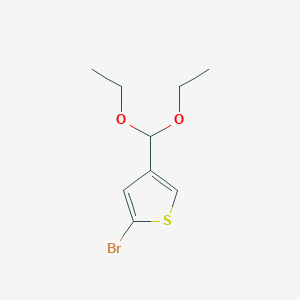
1-(1-Naphthalenyl)-cyclopentanecarboxylic acid, 95%
Übersicht
Beschreibung
1-(1-Naphthalenyl)-cyclopentanecarboxylic acid, 95%, is an organic compound that has many uses in scientific research. It is a white solid that is soluble in water and is widely used in the synthesis of various compounds. This compound has a wide range of applications in various fields, including organic synthesis, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-(1-Naphthalenyl)-cyclopentanecarboxylic acid, 95%, has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of fluorescence probes, which are used in the detection of various biological molecules. In addition, it is used in the synthesis of catalysts for various reactions, such as the oxidation of alcohols.
Wirkmechanismus
Target of Action
The primary targets of 1-(1-Naphthyl)cyclopentanecarboxylic Acid are currently unknown. The compound is a derivative of cyclopentanecarboxylic acid , which is an organic compound with potential applications in various domains . .
Mode of Action
As a derivative of cyclopentanecarboxylic acid, it may share some of the parent compound’s properties . .
Biochemical Pathways
Cyclopentanecarboxylic acid, the parent compound, is involved in various applications, suggesting that it may interact with multiple biochemical pathways . .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Naphthalenyl)-cyclopentanecarboxylic acid, 95%, has several advantages for laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also relatively inexpensive and readily available. In addition, it is a highly versatile compound, with a wide range of applications in organic synthesis and analytical chemistry.
However, there are also some limitations to using this compound in laboratory experiments. It is a relatively reactive compound and can therefore be difficult to handle. In addition, it can interact with other compounds and can therefore produce unexpected results.
Zukünftige Richtungen
1-(1-Naphthalenyl)-cyclopentanecarboxylic acid, 95%, has a wide range of potential applications in scientific research. In the future, it could be used in the synthesis of new drugs and other compounds. In addition, it could be used in the development of new catalysts for various reactions. Finally, it could be used to synthesize fluorescent probes for the detection of various biological molecules.
Synthesemethoden
1-(1-Naphthalenyl)-cyclopentanecarboxylic acid, 95%, can be synthesized by a number of different methods, including the Williamson ether synthesis, the Claisen rearrangement, the Friedel-Crafts acylation, and the Wittig reaction. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol to form an ether. In this reaction, the alkyl halide is reacted with an aqueous solution of sodium hydroxide to form the alkoxide, which is then reacted with the alcohol to form the desired ether.
Eigenschaften
IUPAC Name |
1-naphthalen-1-ylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-15(18)16(10-3-4-11-16)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJRSORIQUDMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250656 | |
| Record name | 1-(1-Naphthalenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthyl)cyclopentanecarboxylic Acid | |
CAS RN |
59725-64-3 | |
| Record name | 1-(1-Naphthalenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59725-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Naphthalenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



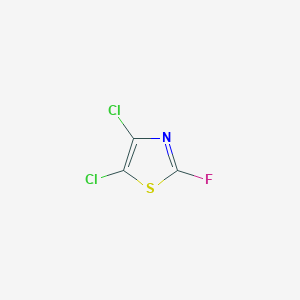

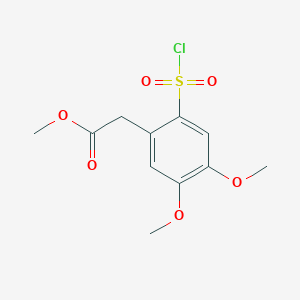
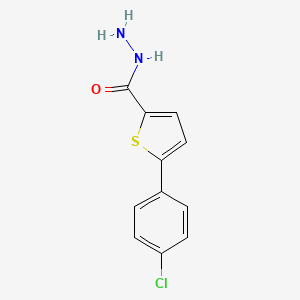
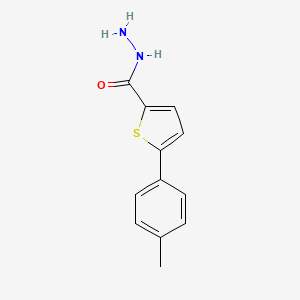
![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
